Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol
Overview
Description
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol is a complex organic compound that belongs to the class of bisphenol derivatives. This compound is characterized by the presence of multiple hydroxyl groups and phenolic structures, which contribute to its unique chemical properties and reactivity. It is commonly used in various industrial applications, particularly in the production of high-performance resins and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol typically involves the reaction of bisphenol A with ethylene oxide and propylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the temperature is maintained between 50-100°C to ensure optimal reaction rates .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through crystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol involves its ability to form strong hydrogen bonds with other molecules. This property allows it to act as an effective crosslinking agent in polymer chemistry, leading to the formation of durable and stable polymer networks. Additionally, the phenolic hydroxyl groups can interact with various molecular targets, contributing to its reactivity and versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Bisphenol S: Contains sulfone groups instead of hydroxyl groups, leading to different chemical properties and applications.
Bisphenol F: Similar backbone structure but with different substituents, resulting in variations in reactivity and applications.
Uniqueness
This compound is unique due to its multiple hydroxyl groups and phenolic structures, which enhance its reactivity and versatility in various applications. Its ability to form strong hydrogen bonds and stable polymer networks makes it particularly valuable in the production of high-performance resins and coatings .
Properties
IUPAC Name |
ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C3H8O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-2-1-3-5;3-1-2-4/h3-10,16-17H,1-2H3;4-5H,1-3H2;3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWXQFDVLRLBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CO)CO.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639875 | |
Record name | ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62611-29-4 | |
Record name | ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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